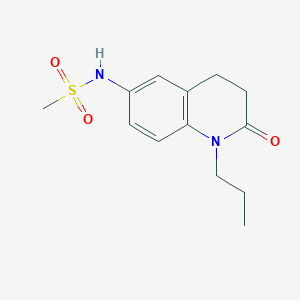

N-(2-oxo-1-propyl-1,2,3,4-tétrahydroquinolin-6-yl)méthanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with a methanesulfonamide group attached. The quinoline core is known for its diverse biological activities and is a common scaffold in medicinal chemistry.

Applications De Recherche Scientifique

Drug Discovery

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide has been explored for its potential as a therapeutic agent in various diseases:

- Anticancer Activity : The compound has shown promise in inhibiting the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Studies indicate that it may target specific signaling pathways crucial for tumor progression (e.g., inhibition of phosphatases involved in cancer cell survival) .

- Antiviral Properties : Research suggests that this compound can bind to viral proteins, potentially disrupting their function and preventing viral replication. Its structural features may allow it to interact with viral capsids or enzymes critical for the viral life cycle .

Agricultural Applications

The compound functions as a plant growth regulator by mimicking abscisic acid (ABA), which plays a vital role in plant stress responses:

- Drought Resistance : By activating ABA signaling pathways, this compound enhances drought tolerance in plants by reducing transpiration rates and promoting stomatal closure . This application is particularly valuable in agricultural practices aimed at improving crop resilience under water-limited conditions.

- Seed Germination Control : The compound inhibits seed germination under adverse environmental conditions, thus aiding in the management of crop establishment . This property can be harnessed to synchronize germination and improve crop yield.

Case Study 1: Anticancer Effects

A study conducted on various cancer cell lines demonstrated that treatment with N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide resulted in significant reductions in cell viability and induced apoptosis through mitochondrial pathways . The findings suggest its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Agricultural Efficacy

Field trials have shown that applying this compound enhances drought resistance in crops such as wheat and maize. Treated plants exhibited improved water retention and higher yields compared to untreated controls during drought conditions . These results underscore its potential utility in sustainable agriculture.

Mécanisme D'action

Target of Action

The compound, also known as N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide, primarily targets the PYR/PYL family of ABA receptors . These receptors play a crucial role in the plant’s response to drought and other abiotic stresses .

Mode of Action

The compound acts as an ABA-mimicking ligand . It binds directly to the PYR/PYL family of ABA receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and the activation of downstream ABA signaling . This interaction and the resulting changes help plants overcome abiotic stresses such as drought, cold, and soil salinity .

Biochemical Pathways

The compound affects the ABA signaling pathway . By binding to the ABA receptors and inhibiting PP2C, it activates downstream ABA signaling . This activation leads to a series of biochemical reactions that help the plant adapt to environmental stresses .

Result of Action

The compound activates a gene network in Arabidopsis that is highly similar to that induced by ABA . Treatments with the compound inhibit seed germination, prevent leaf water loss, and promote drought resistance . These molecular and cellular effects are a direct result of the compound’s action.

Action Environment

Environmental factors such as temperature and humidity can influence the compound’s action, efficacy, and stability. For instance, the compound’s ability to prevent water loss and promote drought resistance would be particularly beneficial in arid environments . .

Analyse Biochimique

Biochemical Properties

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide has been found to interact with several biomolecules. It has been identified as a potent activator of multiple members of the family of ABA receptors . This compound is involved in the dephosphorylation of phosphoserine- and phosphothreonine-containing proteins, a key component of many signaling pathways .

Cellular Effects

In cellular processes, N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide has been observed to have significant effects. It has been shown to inhibit seed germination, prevent leaf water loss, and promote drought resistance in plants . This suggests that it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide involves a gate-latch-lock interacting network, a structural feature that is conserved in the ABA-bound receptor/PP2C complex . This interaction results in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling .

Temporal Effects in Laboratory Settings

Its role in inhibiting seed germination and promoting drought resistance suggests potential long-term effects on cellular function .

Metabolic Pathways

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is involved in the ABA signaling pathway, which is a key metabolic pathway in plants . It interacts with enzymes such as type 2C phosphatases (PP2C), playing a crucial role in the dephosphorylation process .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Introduction of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides or propyl alcohols in the presence of a base.

Attachment of the Methanesulfonamide Group: The methanesulfonamide group is introduced through sulfonylation reactions using methanesulfonyl chloride and a suitable base, such as triethylamine.

Industrial Production Methods

Industrial production of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the quinoline core can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Amines, thiols, triethylamine, dichloromethane as solvent.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted methanesulfonamide derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)cyclohexanecarboxamide

- N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide

Uniqueness

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to form hydrogen bonds, making it a valuable scaffold in drug design and development.

Activité Biologique

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2O2 |

| Molecular Weight | 308.38 g/mol |

| LogP (octanol-water partitioning) | 3.568 |

| Polar Surface Area | 38.96 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The compound is characterized by a tetrahydroquinoline core, which is known for its diverse biological activities. The methanesulfonamide group enhances its solubility and potential interactions with biological targets.

Anticancer Properties

Recent studies have demonstrated that N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide exhibits significant anticancer activity. In vitro assays indicate that this compound effectively inhibits the proliferation of various cancer cell lines. For instance:

- Cell Viability Assays: The compound showed IC50 values in the low micromolar range against glioma cells, indicating potent antiproliferative effects .

- Mechanism of Action: The compound appears to induce apoptosis through the activation of the Calpain/Cathepsin pathway and inhibition of key survival pathways such as AKT and mTOR .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models:

- Animal Studies: In a rat model of adjuvant arthritis, treatment with the compound resulted in significant reductions in swelling and pain, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide can be attributed to its interaction with specific molecular targets:

Target Interactions:

- PYR/PYL Family of ABA Receptors: The compound binds to these receptors, influencing cellular responses to abiotic stress in plants . This mechanism may also extend to mammalian systems where similar signaling pathways are involved.

Biochemical Pathways:

The binding to ABA receptors leads to the inhibition of type 2C phosphatases (PP2C), activating downstream signaling cascades that affect gene expression and cellular metabolism .

Case Studies and Research Findings

Several case studies have explored the efficacy and safety profile of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide:

- Study on Glioma Cells:

- Inflammation Model:

- Molecular Docking Studies:

Propriétés

IUPAC Name |

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-3-8-15-12-6-5-11(14-19(2,17)18)9-10(12)4-7-13(15)16/h5-6,9,14H,3-4,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZCUFLCWKASRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.